

Application Note: High-Resolution NMR Characterization of Met-Tyr-Phe Amide

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Compound of Interest

Compound Name: *Met-tyr-phe amide*

Cat. No.: *B13821449*

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Executive Summary

The tripeptide Met-Tyr-Phe-amide (M-Y-F-

) presents a unique set of challenges for solution-state NMR. As a hydrophobic sequence often used as a chymotrypsin substrate or a model for transmembrane segments, its characterization requires specific protocols that differ from standard globular protein NMR.

This guide addresses the three critical hurdles in analyzing M-Y-F-

:

- Solubility & Exchange: Overcoming hydrophobic aggregation and rapid amide proton exchange.
- The "Zero-Crossing" Regime: Managing the Nuclear Overhauser Effect (NOE) for a molecule of ~450 Da, where standard NOESY experiments often fail.
- Spectral Overlap: Unambiguously assigning the aromatic rings of Tyrosine and Phenylalanine.

Part 1: Sample Preparation (The Foundation)

Solvent Selection Strategy

For this specific sequence, DMSO-d6 is the recommended solvent for primary structural characterization. While aqueous buffers mimic physiological conditions, they cause rapid exchange of the C-terminal amide protons and the Tyrosine hydroxyl proton, rendering them invisible.

Parameter	DMSO-d6 Protocol (Recommended)	90% H2O / 10% D2O Protocol
Solubility	Excellent (prevents aggregation)	Poor (requires pH < 4.0)
Amide Visibility	Sharp, slow exchange	Broad, fast exchange (unless acidic)
Viscosity	High (slower tumbling, better NOE)	Low (faster tumbling)
Reference	TMS (0.00 ppm)	DSS (0.00 ppm)

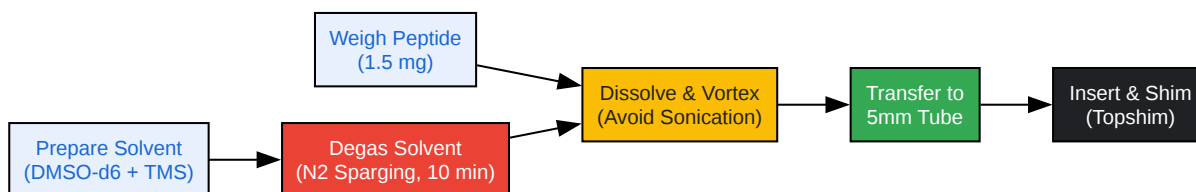
Preventing Methionine Oxidation

The Methionine (Met) thioether moiety is highly susceptible to oxidation, forming methionine sulfoxide. This creates satellite peaks and heterogeneity in the spectrum.

- **Critical Step:** Degas the solvent using a freeze-pump-thaw cycle or by bubbling dry nitrogen/argon through the solvent for 15 minutes before dissolving the peptide.
- **Storage:** Samples should be stored at 4°C and analyzed within 48 hours.

Preparation Workflow

Target Concentration: 2–5 mM (approx. 1.0–2.5 mg of peptide in 600 µL solvent).



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Figure 1: Optimized sample preparation workflow to minimize oxidation and ensure homogeneity.

Part 2: Acquisition Protocols

The "Zero-Crossing" Problem

Met-Tyr-Phe-amide has a molecular weight of ~472 Da. In non-viscous solvents, its rotational correlation time (

) places it near the condition

, where the NOE intensity approaches zero.

- Directive: Do not run a standard NOESY. You will likely see no cross-peaks.
- Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy), which guarantees positive cross-peaks regardless of molecular size.

Pulse Sequence Parameters

Use the following parameters for a 500-700 MHz spectrometer.

Experiment	Pulse Code (Bruker/Varian)	Mixing Time / Delay	Purpose
1D Proton	zg30 / s2pul	D1 = 2.0 s	Quality check, concentration verification.
2D COSY	cosygpppqf	-	Identification of scalar couplings (H-H neighbors).
2D TOCSY	mlevph / tocsy	Mix = 80 ms	Identifies complete amino acid spin systems (e.g., Tyr ring).
2D ROESY	roesyph	Mix = 250-300 ms	Crucial: Sequential assignment ().
1H-13C HSQC	hsqcetgpsisp	-	Natural abundance. Separates Tyr/Phe aromatic overlap.

Part 3: Data Analysis & Assignment Strategy

Assignment Logic

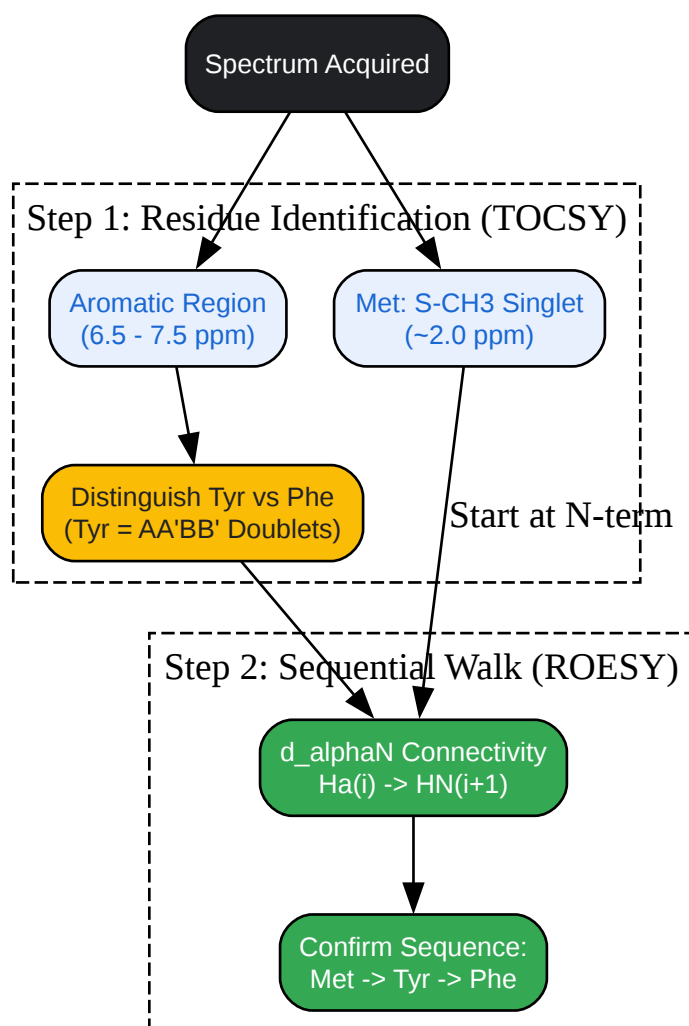
The assignment follows a "Spin System ID

Sequential Walk" logic.

- Identify Spin Systems (TOCSY):
 - Met: Look for the unique singlet of the -methyl group (2.0-2.1 ppm) and its connectivity to the

-methylene protons.

- Tyr: The aromatic ring appears as a pair of doublets (AA'BB' system) typically around 6.8 and 7.1 ppm.
- Phe: The aromatic ring appears as a complex multiplet (5 protons) around 7.2-7.4 ppm.
- Amide (): In DMSO, the C-terminal amide appears as two distinct peaks (due to restricted rotation) or one broad peak, distinct from the backbone amide doublets.
- Sequential Walk (ROESY):
 - Trace the connectivity from the Alpha proton () of residue to the Amide proton () of residue .
 - Path: .



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Figure 2: Logic flow for assigning the Met-Tyr-Phe tripeptide signals.

Distinguishing Tyrosine and Phenylalanine

The aromatic region is often crowded.

- TOCSY is key: In a TOCSY spectrum, the Tyrosine

and

protons will show strong correlation to each other but no correlation to the rest of the ring (as the symmetry breaks the coupling network or the OH acts as a block). Phenylalanine will show a more complex network involving

protons.

- HSQC (Natural Abundance): If concentration permits (>5mM), a ^{13}C -HSQC is definitive. Tyr (attached to OH) is quaternary and invisible in HSQC, but shifts the significantly compared to Phe.

Part 4: Structural Characterization

Once assigned, the ROESY intensities provide conformational data.

- ROESY Cross-peak Sign:
 - True ROE signals will have the opposite sign to the diagonal (e.g., if diagonal is positive/red, cross-peaks are negative/blue).
 - TOCSY Artifacts: In ROESY spectra, TOCSY transfers can occur (HOHAHA effect). These appear with the same sign as the diagonal.^[1] Filter these out during analysis.
- Temperature Coefficients:
 - Record 1D spectra at 298K, 303K, 308K, and 313K.
 - Plot Chemical Shift () vs Temperature ().
 - Interpretation: A slope ppb/K indicates the amide proton is involved in an intramolecular hydrogen bond (e.g., a gamma-turn) or is shielded from solvent. Large negative values (to ppb/K) indicate solvent exposure.

References

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